molecular formula C19H16N2O4 B10869349 [4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate

[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate

Cat. No.: B10869349
M. Wt: 336.3 g/mol
InChI Key: VEXNWYFEDRWUDX-UHFFFAOYSA-N
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Description

[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring, a methoxyphenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with aniline to form the corresponding Schiff base. This intermediate is then subjected to cyclization with acetic anhydride and a suitable catalyst to form the oxazole ring. The final step involves the esterification of the oxazole derivative with acetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and catalyst concentration would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetate ester group, where nucleophiles such as amines or alcohols can replace the acetate group, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, alcohols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Amino-substituted oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Further research is needed to fully understand its therapeutic potential and safety profile.

Industry

In industry, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of [4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate involves its interaction with specific molecular targets. The imine group and oxazole ring are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the observed bioactive effects. The exact molecular targets and pathways involved are still under investigation, and further studies are required to elucidate the detailed mechanism.

Comparison with Similar Compounds

Similar Compounds

    [4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate: Unique due to its specific combination of functional groups.

    [4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propionate: Similar structure but with a propionate ester group instead of acetate.

    [4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] butyrate: Similar structure but with a butyrate ester group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group, imine linkage, and oxazole ring in conjunction with the acetate ester makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate

InChI

InChI=1S/C19H16N2O4/c1-13(22)24-19-17(12-20-15-8-10-16(23-2)11-9-15)21-18(25-19)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

VEXNWYFEDRWUDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(N=C(O1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC

solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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